molecular formula C14H20N2O2 B179181 Benzyl 3-aminoazepane-1-carboxylate CAS No. 1270498-27-5

Benzyl 3-aminoazepane-1-carboxylate

Cat. No.: B179181
CAS No.: 1270498-27-5
M. Wt: 248.32 g/mol
InChI Key: BBWRUGPUIXQPOR-UHFFFAOYSA-N
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Description

Benzyl 3-aminoazepane-1-carboxylate is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a cyclic amino acid derivative with a benzyl group attached to the nitrogen atom of the azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-aminoazepane-1-carboxylate typically involves the reaction of azepane derivatives with benzyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-aminoazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Benzyl 3-aminoazepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Benzyl 3-aminoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

  • Benzyl 3-aminoazetidine-1-carboxylate
  • Benzyl 3-aminopiperidine-1-carboxylate
  • Benzyl 3-aminopyrrolidine-1-carboxylate

Comparison: Benzyl 3-aminoazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five-membered (pyrrolidine) and six-membered (piperidine) counterparts. The larger ring size of azepane allows for greater conformational flexibility and potentially different binding interactions with molecular targets .

Properties

IUPAC Name

benzyl 3-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-13-8-4-5-9-16(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWRUGPUIXQPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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